2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as Compound X) features a hybrid structure combining a piperidine ring, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties. Its design integrates a 4-fluorophenyl substituent on the oxadiazole ring and a 5-methyl group on the thiadiazole acetamide, which may enhance lipophilicity and binding affinity to biological targets. Such heterocyclic frameworks are common in medicinal chemistry due to their stability and diverse bioactivity profiles, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Propriétés
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-11-21-24-18(28-11)20-15(26)10-25-8-6-13(7-9-25)17-23-22-16(27-17)12-2-4-14(19)5-3-12/h2-5,13H,6-10H2,1H3,(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHHGWCAXHJURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that incorporates oxadiazole and thiadiazole moieties. These structural features are associated with a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₄O₂S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | Not available |
The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring has been linked to enhanced activity against various microbial strains.
- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds similar to the one have demonstrated MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The same derivatives also showed promising antifungal activity against Candida species and Aspergillus species, with effective concentrations reported at sub-micromolar levels .
Anticancer Activity
The anticancer potential of related oxadiazole compounds has been extensively studied. The following points summarize key findings:
- Cytotoxicity : Several studies have reported that oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally similar to the target compound showed IC₅₀ values ranging from 0.65 to 2.41 μM against MCF-7 cells .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis through modulation of apoptotic pathways. Flow cytometry assays indicated that these compounds could activate caspase pathways leading to programmed cell death .
Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, one compound exhibited a significant reduction in cell viability in MCF-7 cells at concentrations as low as 0.5 μM. Western blot analysis revealed increased levels of p53 and activated caspase-3, indicating a mechanism involving apoptosis .
Study 2: Antimicrobial Evaluation
A series of oxadiazole-thiadiazole hybrids were tested against Staphylococcus aureus and Escherichia coli. The most potent compound had an MIC of 8 μg/mL against S. aureus, demonstrating the potential for these compounds in treating bacterial infections .
Table 1: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound X shares core structural motifs with several analogs (Table 1). Key differences lie in substituents on the aromatic rings, heterocyclic linkers, and piperidine/piperazine modifications:
Table 1: Structural Comparison of Compound X and Analogs
Key Observations :
Physicochemical Properties
Melting points, spectral data, and elemental analysis provide insights into stability and purity:
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The absence of a furan ring in Compound X (vs.
- Piperidine in Compound X (vs. piperazine in 4g) could modulate basicity and membrane permeability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties in this compound?
- The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) or via oxidative cyclization using iodine or ammonium persulfate . For the 1,3,4-thiadiazole moiety, a common approach involves cyclizing thiosemicarbazides with phosphorus oxychloride (POCl₃) or Lawesson’s reagent . Piperidine substitution at the oxadiazole C2 position is achieved through nucleophilic displacement reactions using halogenated intermediates .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Purity is assessed via HPLC (e.g., C18 columns with ammonium acetate buffer, pH 6.5, and acetonitrile gradient) . Structural confirmation employs FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–7.8 ppm), and high-resolution mass spectrometry (HRMS) . X-ray crystallography may resolve ambiguities in stereochemistry or piperidine conformation .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Lipoxygenase (LOX) inhibition assays (IC₅₀ determination via UV-Vis at 234 nm) and antimicrobial susceptibility testing (MIC values against Gram+/Gram– strains) are standard . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are used, with IC₅₀ values <10 µM suggesting therapeutic potential .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict its interaction with LOX or kinase targets?
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., LOX PDB: 1JNQ). Prioritize hydrogen bonding with oxadiazole/thiadiazole nitrogens and π-π stacking with fluorophenyl groups. Validate predictions via mutagenesis (e.g., replacing His⁵³⁹ in LOX) .
Q. What experimental strategies address discrepancies in reported IC₅₀ values across studies?
- Contradictions may arise from assay conditions (e.g., buffer pH, substrate concentration). Standardize protocols using reference inhibitors (e.g., nordihydroguaiaretic acid for LOX). Cross-validate via orthogonal methods (e.g., isothermal titration calorimetry) .
Q. How to optimize pharmacokinetic properties without compromising target affinity?
- Introduce methyl groups (e.g., 5-methyl on thiadiazole) to enhance metabolic stability. Replace the acetamide linker with sulfonamide or urea to modulate logP. Use in vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation .
Q. What techniques elucidate the role of the piperidine spacer in conformational flexibility?
- Perform NMR NOESY to study spatial proximity between piperidine and oxadiazole protons. Compare energy-minimized conformers (DFT calculations at B3LYP/6-31G* level) with crystallographic data .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Signal(s) | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Piperidine Hα: δ 3.2–3.8 (m, 4H) | |
| ¹³C NMR | Thiadiazole C2: δ 168.5 ppm (C=O) | |
| HRMS | [M+H]⁺ Calc.: 456.1245; Found: 456.1251 |
Table 2: In Vitro Activity Profile (Representative Data)
| Assay | Result (IC₅₀/MIC) | Conditions | Reference |
|---|---|---|---|
| LOX Inhibition | 0.78 µM | 25°C, pH 7.4 | |
| Antimicrobial | 8 µg/mL (S. aureus) | Mueller-Hinton broth, 37°C | |
| Cytotoxicity | 4.3 µM (MCF-7) | 48h exposure, 5% CO₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
